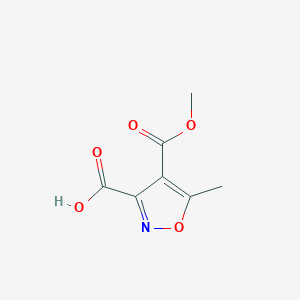![molecular formula C5H3N3O2 B13547007 Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
Isoxazolo[5,4-d]-pyrimidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5,4-d]-pyrimidone is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyrimidone ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-d]-pyrimidone typically involves the construction of the isoxazole ring followed by the formation of the pyrimidone ring. One common method starts with the cyclization of 3-aryl-5-aminoisoxazole-4-carboxamides using triethyl orthoformate . Another approach involves the use of 1,3-diarylthiobarbituric acids as precursors, which undergo cyclocondensation with various binucleophiles to yield the desired fused heterocyclic compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[5,4-d]-pyrimidone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups on the isoxazole and pyrimidone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present on the this compound scaffold. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Isoxazolo[5,4-d]-pyrimidone has a wide range of applications in scientific research:
Industry: The compound’s unique structure and biological activities make it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-d]-pyrimidone involves its interaction with specific molecular targets and pathways:
IDO1 Inhibition: this compound derivatives inhibit the enzyme IDO1, which plays a role in the kynurenine pathway of tryptophan metabolism.
TLR7 Agonism: The compound acts as a selective agonist for TLR7, triggering the MyD88 signaling cascade and leading to the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Isoxazolo[5,4-d]-pyrimidone can be compared with other similar heterocyclic compounds:
Isoxazolo[4,5-b]pyridine: This compound shares a similar isoxazole ring but differs in the fused ring system, leading to distinct biological activities.
Oxazolo[5,4-d]pyrimidine: Structurally similar to this compound, this compound has been explored for its anticancer properties.
Thiadiazole and Oxadiazole Derivatives: These compounds also feature five-membered heterocycles with nitrogen and oxygen atoms, but their biological activities and applications differ significantly.
Properties
Molecular Formula |
C5H3N3O2 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H3N3O2/c9-4-3-1-6-2-7-5(3)10-8-4/h1-2H,(H,8,9) |
InChI Key |
JXIBRHDIELBODY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NOC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


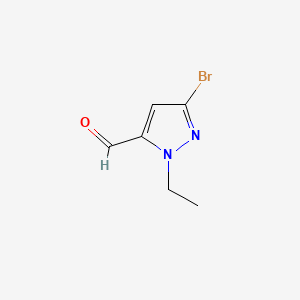
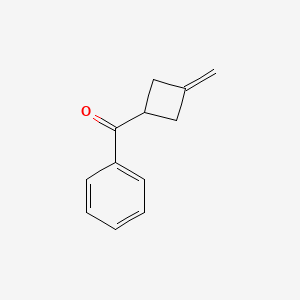
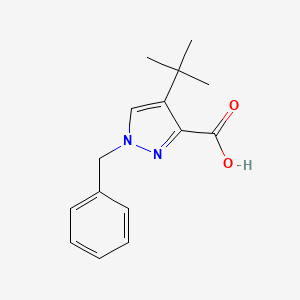
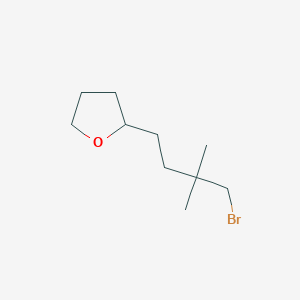

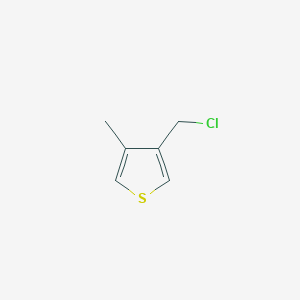
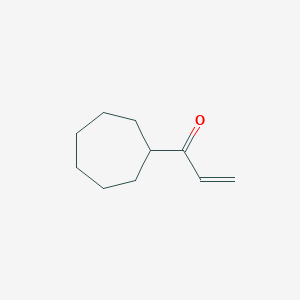
![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)
![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)

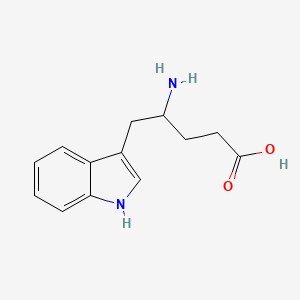
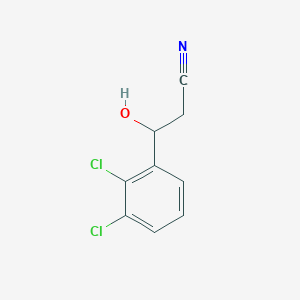
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
